molecular formula C26H25NO6S2 B6308545 Fmoc-L-Cys(S-DMP)-OH CAS No. 1403834-73-0

Fmoc-L-Cys(S-DMP)-OH

Cat. No.: B6308545
CAS No.: 1403834-73-0
M. Wt: 511.6 g/mol
InChI Key: DZTHFLRLDQLVNK-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Cys(S-DMP)-OH: is a derivative of the amino acid cysteine, where the thiol group is protected by a dimethylpropanesulfonyl (DMP) group. The compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, to protect the thiol group of cysteine from unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Cys(S-DMP)-OH typically involves the protection of the thiol group of cysteine with the dimethylpropanesulfonyl group, followed by the attachment of the 9-fluorenylmethoxycarbonyl (Fmoc) group to the amino group. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and deprotection steps.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group of cysteine can undergo oxidation to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The protected thiol group can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.

    Substitution: Alkyl halides or acyl chlorides in the presence of base catalysts.

Major Products Formed:

    Oxidation: Disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Functionalized cysteine derivatives.

Scientific Research Applications

Chemistry: Fmoc-L-Cys(S-DMP)-OH is widely used in the synthesis of complex peptides and proteins, particularly those containing multiple cysteine residues. The protection of the thiol group allows for selective deprotection and subsequent formation of disulfide bonds.

Biology: In biological research, this compound is used to study protein folding and stability, as well as to investigate the role of cysteine residues in enzymatic activity and protein-protein interactions.

Medicine: The compound is used in the development of peptide-based therapeutics, including enzyme inhibitors and antimicrobial peptides. The protection of the thiol group is crucial for maintaining the stability and activity of these therapeutic peptides.

Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents. The compound’s stability and ease of handling make it a valuable tool in industrial peptide synthesis.

Mechanism of Action

The primary mechanism of action of Fmoc-L-Cys(S-DMP)-OH involves the protection of the thiol group of cysteine, preventing unwanted side reactions during peptide synthesis. The dimethylpropanesulfonyl group provides steric hindrance and electronic stabilization, ensuring the thiol group remains protected until it is selectively deprotected under specific conditions. The Fmoc group protects the amino group, allowing for sequential peptide bond formation.

Comparison with Similar Compounds

    Fmoc-L-Cys(Trt)-OH: Cysteine protected with a trityl group.

    Fmoc-L-Cys(Acm)-OH: Cysteine protected with an acetamidomethyl group.

    Fmoc-L-Cys(StBu)-OH: Cysteine protected with a tert-butylthio group.

Uniqueness: Fmoc-L-Cys(S-DMP)-OH offers a unique combination of steric and electronic protection for the thiol group, making it particularly suitable for the synthesis of peptides with multiple cysteine residues. The dimethylpropanesulfonyl group provides a balance between stability and ease of deprotection, which is not always achievable with other protecting groups.

Properties

IUPAC Name

(2R)-3-[(2,6-dimethoxyphenyl)disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6S2/c1-31-22-12-7-13-23(32-2)24(22)35-34-15-21(25(28)29)27-26(30)33-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-13,20-21H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTHFLRLDQLVNK-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)SSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)OC)SSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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